![molecular formula C7H5F3 B1303555 4-(Difluoromethyl)-1-fluorobenzene CAS No. 26132-51-4](/img/structure/B1303555.png)
4-(Difluoromethyl)-1-fluorobenzene
Overview
Description
The compound “4-(Difluoromethyl)benzoic acid” is a difluoromethylated benzoic acid derivative . It has a molecular formula of C8H6F2O2 and a molecular weight of 172.13 g/mol . Another related compound, “4-(Difluoromethoxy)benzaldehyde”, has a molecular weight of 172.13 g/mol .
Synthesis Analysis
Difluoromethylation processes have seen significant advances in recent years. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
Medicinal Chemistry
The 4-difluoromethyl pyrazole, which includes 4-(Difluoromethyl)-1-fluorobenzene, possesses unique chemical and physical properties, making it a valuable building block for the synthesis of tailored derivatives . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Agrochemicals
The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of agrochemicals .
Materials Science
4-Difluoromethyl pyrazole, which includes 4-(Difluoromethyl)-1-fluorobenzene, holds potential applications in materials science .
Drug Design
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Cancer Treatment Research
Cancer is a pathological state characterized by the uncontrolled proliferation of aberrant cells that can metastasize to different body regions . The 4-difluoromethyl pyrazole derivatives have shown potential in cancer treatment research .
Difluoromethylation Processes
Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Stereoselective Reactions
A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines is reported . This synthetic method provides a variety of enantiomerically enriched α-difluoromethyl amines .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-difluoromethyl pyrazole derivatives have been studied for their interaction with cyclooxygenase-2 .
Mode of Action
It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets .
Biochemical Pathways
The introduction of difluoromethyl groups has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Pharmacokinetics
Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
The difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, potentially affecting its biological activity .
Action Environment
The action of 4-(Difluoromethyl)-1-fluorobenzene can be influenced by the reaction environment. For instance, the outcomes of reactions involving similar compounds, such as 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones, are restricted by the reaction environment .
properties
IUPAC Name |
1-(difluoromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAAMDWKNWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377831 | |
Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-1-fluorobenzene | |
CAS RN |
26132-51-4 | |
Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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